[6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl](morpholin-4-yl)methanone
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Overview
Description
6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazolo[3,4-b]pyridine core structure, which is fused with a furan ring and a morpholino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE typically involves multi-step organic reactions. One common synthetic route includes:
- Formation of the Pyrazolo[3,4-b]pyridine Core : This step involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction may require heating and the use of catalysts such as palladium or copper.
- Introduction of the Furan Ring : The furan ring can be introduced via a Friedel-Crafts acylation reaction, using reagents like acetyl chloride and aluminum chloride.
- Attachment of the Morpholino Group : This step involves nucleophilic substitution reactions where the morpholino group is introduced using reagents like morpholine and suitable leaving groups.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
- Reduction : Reduction reactions can target the pyrazolo[3,4-b]pyridine core, potentially leading to the formation of dihydropyrazolo derivatives.
- Substitution : The morpholino group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
- Oxidation : Reagents like potassium permanganate or chromium trioxide in acidic conditions.
- Reduction : Reagents like sodium borohydride or lithium aluminum hydride.
- Substitution : Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride.
- Oxidation : Furan-2,3-dione derivatives.
- Reduction : Dihydropyrazolo derivatives.
- Substitution : Various substituted pyrazolo[3,4-b]pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, 6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds:
- 6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE : Similar structure but with a piperidino group instead of a morpholino group.
- 6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE : Similar structure but with a pyrrolidino group instead of a morpholino group.
Uniqueness: The presence of the morpholino group in 6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE imparts unique chemical and biological properties. This group can influence the compound’s solubility, stability, and interaction with biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C17H18N4O3 |
---|---|
Molecular Weight |
326.35 g/mol |
IUPAC Name |
[6-(furan-2-yl)-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C17H18N4O3/c1-11-15-12(17(22)21-5-8-23-9-6-21)10-13(14-4-3-7-24-14)18-16(15)20(2)19-11/h3-4,7,10H,5-6,8-9H2,1-2H3 |
InChI Key |
BGFDKZWECFURFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)N4CCOCC4)C |
Origin of Product |
United States |
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